(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463910
InChI: InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1
SMILES: CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13463910

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide -

Specification

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
IUPAC Name (2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1
Standard InChI Key XBQUCSQTQILPQS-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=NN=C(C=C1)OC)C(C)C)N
SMILES CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name is (2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide, with a molecular formula of C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol. Its structure comprises three critical components:

  • A pyridazine ring substituted with a methoxy group at the 6-position.

  • An isopropyl group attached to the nitrogen of the propionamide moiety.

  • A chiral (S)-configured amino group on the α-carbon of the propionamide chain.

The stereochemistry is defined by the (S)-configuration at the α-carbon, which influences its biological interactions. Key identifiers include:

  • SMILES Notation: CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N

  • InChIKey: XBQUCSQTQILPQS-VIFPVBQESA-N

Synthesis and Purification

The synthesis of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide involves multi-step organic reactions, typically including:

  • Pyridazine Ring Formation: Cyclization of appropriate precursors to yield the 6-methoxy-pyridazine scaffold.

  • Side-Chain Introduction: Alkylation or amidation reactions to attach the isopropyl and propionamide groups.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration at the α-amino position.

Purification is achieved via chromatographic techniques (e.g., HPLC, column chromatography) to isolate the enantiomerically pure product. Industrial-scale production may employ crystallization under controlled conditions to enhance yield and purity.

Physicochemical Properties

PropertyValue
Molecular Weight252.31 g/mol
Molecular FormulaC₁₂H₂₀N₄O₂
LogP (Partition Coefficient)1.63 (predicted)
Polar Surface Area87.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area indicates potential for hydrogen bonding, critical for target binding .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesReported Activities
(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamideC₁₂H₂₀N₄O₂Methoxy group at pyridazine C6Kinase inhibition (predicted)
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramideC₁₅H₂₃BrN₄OBromine at pyridine C6; butyramideAntimicrobial, anticancer
2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamideC₁₁H₁₈N₄O₂Acetamide vs. propionamideNot reported

The propionamide chain in the target compound may offer enhanced conformational flexibility compared to shorter acetamide analogs, potentially improving binding to extended protein pockets .

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